molecular formula C6H14N2S B2679774 2-(Butylthio)acetamidine CAS No. 105324-30-9

2-(Butylthio)acetamidine

Cat. No.: B2679774
CAS No.: 105324-30-9
M. Wt: 146.25
InChI Key: NFIVTMOVEJQHEL-UHFFFAOYSA-N
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Description

2-(Butylthio)acetamidine is an organic compound belonging to the class of acetamidines. Acetamidines are known for their role as intermediates in the synthesis of various chemical substances, including imidazoles, pyrimidines, and triazines. These compounds are further utilized in the production of biochemically active substances and energetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)acetamidine typically involves the reaction of butylthiol with acetonitrile in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate iminoether, which is then converted to the desired acetamidine by the addition of ammonia .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)acetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Butylthio)acetamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Butylthio)acetamidine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Butylthio)acetamidine is unique due to the presence of the butylthio group, which imparts specific chemical properties and reactivity. This makes it distinct from other acetamidines and suitable for specialized applications in research and industry .

Properties

IUPAC Name

2-butylsulfanylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H3,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVTMOVEJQHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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